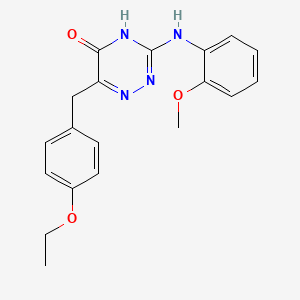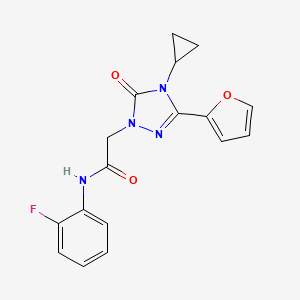
Cyclobutyl(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties. Important characteristics of the cyclobutane ring include its unique puckered structure, longer C−C bond lengths, increased C−C π‐character and relative chemical inertness for a highly strained carbocycle .
Molecular Structure Analysis
The molecular structure of cyclobutanes is unique due to their puckered structure. This structure results in longer C−C bond lengths and increased C−C π‐character compared to other carbocycles .Chemical Reactions Analysis
Cyclobutanes are relatively chemically inert due to their high strain. This makes them less likely to undergo chemical reactions compared to other carbocycles .Physical And Chemical Properties Analysis
Cyclobutanes have unique physical and chemical properties due to their puckered structure and high strain. These properties include longer C−C bond lengths and increased C−C π‐character .Aplicaciones Científicas De Investigación
Antitubercular Activities
Cyclopropyl methanones, closely related to the chemical structure , have been synthesized and evaluated for their antitubercular activities. In a notable study, compounds with similar structural motifs have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. One compound demonstrated a 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 μg/mL. This compound also exhibited oral activity in vivo in mice against M. tuberculosis H37Rv, indicating a potential for further exploration in antitubercular therapy (Bisht et al., 2010).
Gold-Catalyzed Cycloisomerizations
Another area of application involves gold-catalyzed cycloisomerizations of ene-ynamides leading to cyclobutanones from terminal or trimethylsilyl substituted ynamides. This process allows for the efficient synthesis of complex molecules with potential pharmacological applications, demonstrating the versatility of cyclobutyl structures in synthetic chemistry (Couty, Meyer, & Cossy, 2009).
Anticancer and Antituberculosis Studies
Further research on derivatives of cyclopropyl methanones, akin to the compound of interest, reveals their synthesis and evaluation for anticancer and antituberculosis activities. Some derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Thermal Studies
The structural and thermal properties of related compounds have been extensively studied, offering insights into their stability, molecular interactions, and potential for pharmaceutical formulation. These studies utilize spectroscopic techniques and single crystal X-ray diffraction to elucidate the chemical structure and stability under various conditions, further supporting the applicability of cyclobutyl derivatives in medicinal chemistry (Karthik et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
cyclobutyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c19-16(14-6-4-7-14)18-10-5-11-20-13-15(18)12-17-8-2-1-3-9-17/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHUBHSLBOBEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)
![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)


![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)
![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)
